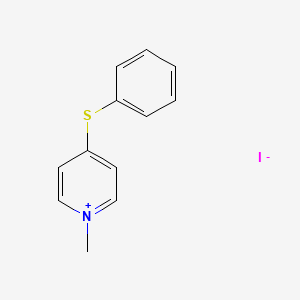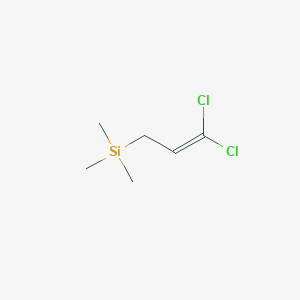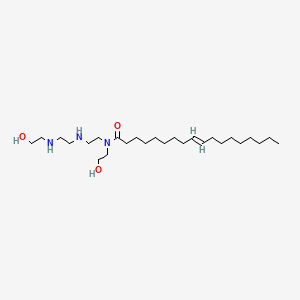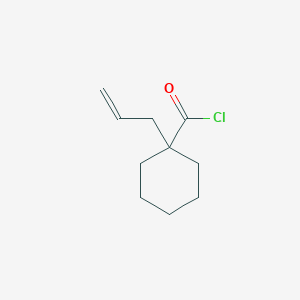
1-Methyl-4-(phenylthio)pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(phenylthio)pyridinium iodide is a pyridinium salt with a unique structure that includes a phenylthio group attached to the pyridinium ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-methylpyridine with phenylthiol in the presence of an iodinating agent. The reaction conditions often include the use of solvents such as 2-propanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(phenylthio)pyridinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its use in imaging techniques.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(phenylthio)pyridinium iodide involves its interaction with cellular components. It can interfere with oxidative phosphorylation in mitochondria, leading to the inhibition of complex I and depletion of ATP, ultimately causing cell death . This mechanism is particularly relevant in studies of neurotoxicity and neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(phenylthio)pyridinium iodide can be compared with other pyridinium salts, such as:
1-Methyl-4-phenylpyridinium iodide: Known for its neurotoxic properties and use in Parkinson’s disease research.
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: Used as a probe for micropolarity determinations.
2-(2-(4-Hydroxy-phenyl)-vinyl)-1-methyl-pyridinium iodide:
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific research and industrial uses.
Eigenschaften
CAS-Nummer |
73840-42-3 |
|---|---|
Molekularformel |
C12H12INS |
Molekulargewicht |
329.20 g/mol |
IUPAC-Name |
1-methyl-4-phenylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NS.HI/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IQDNSAKKVJFFPE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)



![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)


![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)




